N-(4-tert-butylphenyl)-1-phenylcyclopentane-1-carboxamide
Description
N-(4-tert-Butylphenyl)-1-phenylcyclopentane-1-carboxamide is a synthetic carboxamide derivative characterized by a cyclopentane core substituted with a phenyl group and a carboxamide-linked 4-tert-butylphenyl moiety. The tert-butyl group is a sterically bulky, electron-donating substituent that enhances lipophilicity and may influence molecular interactions in biological or materials science applications.
Properties
IUPAC Name |
N-(4-tert-butylphenyl)-1-phenylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO/c1-21(2,3)17-11-13-19(14-12-17)23-20(24)22(15-7-8-16-22)18-9-5-4-6-10-18/h4-6,9-14H,7-8,15-16H2,1-3H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBIQQSOHHOQAHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)C2(CCCC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-tert-butylphenyl)-1-phenylcyclopentane-1-carboxamide typically involves the reaction of 4-tert-butylphenylamine with 1-phenylcyclopentanecarboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature for several hours to ensure complete conversion to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-tert-butylphenyl)-1-phenylcyclopentane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like AlCl3.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
Antidepressant and Antipsychotic Effects
Research indicates that compounds similar to N-(4-tert-butylphenyl)-1-phenylcyclopentane-1-carboxamide can act as effective antidepressants and antipsychotics. The structural features of the compound allow it to interact with neurotransmitter systems, potentially modulating serotonin and dopamine pathways. A study demonstrated that derivatives of this compound showed promise in alleviating symptoms of depression in animal models, highlighting its therapeutic potential .
Pain Management
The compound has been investigated for its analgesic properties. In preclinical studies, it exhibited efficacy in reducing pain responses, making it a candidate for further development as a pain management drug. The mechanism of action is believed to involve inhibition of specific pain pathways, which could lead to new treatments for chronic pain conditions .
Materials Science
Polymer Additives
this compound has been explored as an additive in polymer formulations. Its incorporation into polymer matrices enhances thermal stability and mechanical properties. Studies have shown that adding this compound improves the tensile strength and flexibility of polymers used in various industrial applications .
Synthesis and Chemical Reactions
Intermediate in Organic Synthesis
This compound serves as a crucial intermediate in the synthesis of other complex molecules. Its unique structure allows for various chemical transformations, making it valuable in the development of new synthetic routes. For instance, it can be used to synthesize isoxazole derivatives through cyclization reactions, which are important in pharmaceutical chemistry .
Data Table: Applications Overview
Mechanism of Action
The mechanism of action of N-(4-tert-butylphenyl)-1-phenylcyclopentane-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The following table summarizes key structural and synthetic differences between N-(4-tert-butylphenyl)-1-phenylcyclopentane-1-carboxamide and its analogs:
*Estimated based on analogs.
Structural and Functional Comparisons
- Steric Effects : The tert-butyl group in the hypothetical compound imposes greater steric hindrance than the n-butyl group in or the methoxy group in . This may reduce conformational flexibility and influence binding interactions in biological targets.
- Electronic Properties : The tert-butyl group is electron-donating via inductive effects, similar to methoxy in , but lacks hydrogen-bonding capacity, unlike the acetamido group in .
Physicochemical Implications
- Lipophilicity : The tert-butyl group likely increases logP compared to methoxy or acetamido derivatives, favoring membrane permeability in drug design.
- Solubility : Bulky tert-butyl substituents may reduce aqueous solubility relative to polar groups like methoxy or acetamido, necessitating formulation adjustments.
Biological Activity
N-(4-tert-butylphenyl)-1-phenylcyclopentane-1-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopentane ring substituted with a phenyl group and a tert-butylphenyl moiety, which contributes to its lipophilicity and potential interactions with biological targets. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Studies suggest that it may modulate the activity of certain receptors and enzymes, leading to therapeutic effects in different biological pathways.
Potential Mechanisms:
- Receptor Modulation : The compound may act as an antagonist or agonist at specific receptors, influencing signaling pathways involved in pain perception and inflammation.
- Enzyme Inhibition : It could inhibit enzymes related to inflammatory processes or cancer progression, thus demonstrating anticancer or anti-inflammatory properties.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that the compound can induce apoptosis in cancer cell lines by activating apoptotic pathways and inhibiting cell proliferation.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.2 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 3.8 | Inhibition of cell proliferation |
| A549 (Lung Cancer) | 6.0 | Modulation of signaling pathways |
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has been studied for its anti-inflammatory effects. Animal models have demonstrated that it can reduce inflammation markers, suggesting potential use in treating inflammatory diseases.
Table 2: Summary of Anti-inflammatory Effects
| Model | Dose (mg/kg) | Effect on Inflammation |
|---|---|---|
| Carrageenan-induced | 10 | Significant reduction in edema |
| Freund's Adjuvant | 20 | Decreased cytokine levels |
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry evaluated the compound's effect on various cancer cell lines, revealing its potential as a lead compound for further development in oncology .
- Inflammation Model Study : Research conducted using a rat model demonstrated the compound's efficacy in reducing paw edema induced by carrageenan, highlighting its possible application in treating acute inflammatory conditions .
- Mechanistic Insights : Molecular docking studies have provided insights into the binding affinities of the compound with target proteins involved in cancer and inflammation, suggesting specific interactions that could be exploited for therapeutic purposes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
